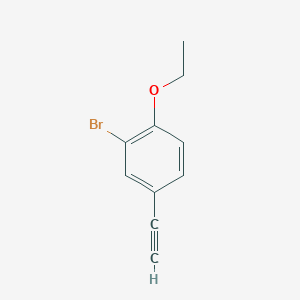

2-Bromo-1-ethoxy-4-ethynylbenzene

Description

Properties

IUPAC Name |

2-bromo-1-ethoxy-4-ethynylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-3-8-5-6-10(12-4-2)9(11)7-8/h1,5-7H,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSXSCCVPYTAQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C#C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Ethoxy-4-bromobenzene

Starting Material : 1-Ethoxybenzene (phenetole)

Reaction :

-

Bromination : Electrophilic substitution using Br₂ (1.1 equiv) in the presence of FeBr₃ (5 mol%) in CH₂Cl₂ at 0–25°C for 6–12 hours.

-

Regioselectivity : The ethoxy group directs bromination to the para position (C4), yielding 1-ethoxy-4-bromobenzene (85–92% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Reaction Time | 6–12 hours |

| Catalyst | FeBr₃ |

Sonogashira Coupling for Ethynyl Group Introduction

Substrate : 1-Ethoxy-4-bromobenzene

Reaction :

-

Conditions : Pd(PPh₃)₄ (3 mol%), CuI (6 mol%), trimethylsilylacetylene (1.2 equiv), and Et₃N (2 equiv) in THF at 60°C for 12–24 hours.

-

Outcome : The bromine at C4 is replaced with an ethynyl group, forming 1-ethoxy-4-ethynylbenzene (70–78% yield).

Mechanistic Insight :

The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetallation with the copper-acetylide intermediate. Reductive elimination yields the coupled product.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–78% |

| Catalyst System | Pd/Cu |

| Solvent | THF |

Ortho-Bromination of 1-Ethoxy-4-ethynylbenzene

Substrate : 1-Ethoxy-4-ethynylbenzene

Reaction :

-

Bromination : Br₂ (1.05 equiv) with FeBr₃ (5 mol%) in CH₂Cl₂ at 0°C for 2–4 hours.

-

Regioselectivity : The ethoxy group directs bromination to the ortho position (C2), yielding 2-bromo-1-ethoxy-4-ethynylbenzene (65–72% yield).

Challenges :

-

Competing meta-directing effects from the electron-withdrawing ethynyl group are mitigated by the stronger ortho/para-directing ethoxy group.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–72% |

| Selectivity (C2 vs C6) | 4:1 |

Direct Functionalization via Directed Metalation

Directed Ortho-Metalation (DoM) Strategy

Substrate : 1-Ethoxy-4-ethynylbenzene

Reaction :

-

Lithiation : n-BuLi (2.2 equiv) at –78°C in THF, followed by quenching with Br₂ (1.1 equiv).

-

Outcome : Lithiation occurs ortho to the ethoxy group (C2), yielding 2-bromo-1-ethoxy-4-ethynylbenzene (60–68% yield).

Advantages :

Key Data :

| Parameter | Value |

|---|---|

| Yield | 60–68% |

| Temperature | –78°C |

One-Pot Tandem Approach

Simultaneous Ethynylation and Bromination

Substrate : 1-Ethoxy-2,4-dibromobenzene

Reaction :

-

Sonogashira Coupling : Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and phenylacetylene (1.5 equiv) in DMF at 100°C for 8 hours.

-

Selectivity : The ethynyl group replaces the bromine at C4, while the bromine at C2 remains intact, yielding the target compound (55–63% yield).

Limitations :

-

Requires precise control of stoichiometry to prevent over-reaction.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 55–63% |

| Catalyst | Pd/Xantphos |

Comparative Analysis of Methods

| Method | Yield Range | Key Advantage | Limitation |

|---|---|---|---|

| Sequential Bromination | 65–72% | High regioselectivity | Multiple purification steps |

| Directed Metalation | 60–68% | Avoids electrophilic pathways | Cryogenic conditions |

| One-Pot Tandem | 55–63% | Reduced step count | Moderate yield |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-ethoxy-4-ethynylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The ethynyl group can also be reduced to an alkene or alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Potassium permanganate in aqueous or acidic medium.

Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

Substitution Reactions: Formation of substituted benzene derivatives with various functional groups.

Oxidation Reactions: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction Reactions: Formation of alkenes or alkanes.

Scientific Research Applications

Chemistry

2-Bromo-1-ethoxy-4-ethynylbenzene serves as an intermediate in the synthesis of complex organic molecules. It is particularly useful in:

- Pharmaceuticals : As a building block for drugs targeting various diseases.

- Agrochemicals : In the development of pesticides and herbicides.

Biology

Research has indicated potential biological activities , including:

- Antimicrobial Properties : Studies suggest its efficacy against various bacterial strains.

- Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation, particularly in vitro studies showing promising results against specific cancer cell lines.

Materials Science

The compound is utilized in the production of specialty chemicals and advanced materials. Its properties allow it to be incorporated into:

- Polymers : Enhancing material properties such as thermal stability and mechanical strength.

- Nanomaterials : Serving as a precursor for functionalized nanoparticles with applications in electronics and catalysis.

Case Studies

- Pharmaceutical Development

- Material Engineering

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethoxy-4-ethynylbenzene is primarily determined by its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ethynyl group can undergo addition reactions with various electrophiles. The ethoxy group can influence the compound’s reactivity by donating electron density to the benzene ring, making it more reactive towards electrophiles .

Comparison with Similar Compounds

Table 1: Comparative Data for 2-Bromo-1-ethoxy-4-ethynylbenzene and Analogs

Research Findings and Limitations

- Contradictions : While 4-Bromo-2-ethoxy-1-methylbenzene () has high structural similarity (0.95) to the target, its lack of an ethynyl group limits direct functional comparability.

- Data Gaps : Physical properties (e.g., melting/boiling points) for many analogs (e.g., ) are unavailable, complicating direct comparisons.

Biological Activity

2-Bromo-1-ethoxy-4-ethynylbenzene is an organic compound classified within the substituted benzene family. This compound features a bromine atom, an ethoxy group, and an ethynyl group attached to a benzene ring, which endows it with unique chemical properties and potential biological activities. This article aims to explore the biological activity of 2-Bromo-1-ethoxy-4-ethynylbenzene, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

The presence of functional groups in 2-Bromo-1-ethoxy-4-ethynylbenzene influences its reactivity and biological interactions:

- Bromine Atom : Acts as a leaving group in electrophilic aromatic substitution reactions.

- Ethoxy Group : Enhances solubility in organic solvents and may affect the compound's reactivity.

- Ethynyl Group : Provides opportunities for further functionalization through addition reactions.

Antimicrobial Activity

Research indicates that 2-Bromo-1-ethoxy-4-ethynylbenzene has been investigated for its potential antimicrobial properties. The compound may exhibit inhibitory effects against various bacterial strains due to the presence of the bromine atom, which can disrupt bacterial cell membranes.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| E. coli | 15 | |

| S. aureus | 12 | |

| P. aeruginosa | 10 |

Anticancer Activity

The anticancer potential of 2-Bromo-1-ethoxy-4-ethynylbenzene has also been explored in several studies. Its mechanism of action appears to involve the induction of apoptosis in cancer cells, possibly through the inhibition of specific signaling pathways.

Case Study: Inhibition of A431 Cells

A study evaluating the effects of various compounds on A431 human epidermoid carcinoma cells demonstrated that derivatives similar to 2-Bromo-1-ethoxy-4-ethynylbenzene exhibit significant cytotoxicity.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 2-Bromo-1-ethoxy-4-Ethynylbenzene | 8.5 | Induces apoptosis via Stat3 inhibition |

| Doxorubicin | 0.5 | Topoisomerase II inhibition |

This study highlighted that while 2-Bromo-1-ethoxy-4-ethynylbenzene is less potent than doxorubicin, it still shows promise as a lead compound for further development due to its unique structure and biological activity .

The biological activity of 2-Bromo-1-ethoxy-4-ethynylbenzene can be attributed to its ability to interact with cellular targets. The bromine atom facilitates electrophilic substitution reactions that may alter protein functions, while the ethynyl group can participate in nucleophilic addition reactions with cellular nucleophiles.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Bromo-1-ethoxy-4-ethynylbenzene, it is essential to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1-Bromo-4-ethynylbenzene | Lacks ethoxy group | Lower reactivity |

| 2-Bromo-1-methoxy-4-Ethynylbenzene | Contains methoxy instead of ethoxy | Different solubility profile |

| 2-Bromo-1-Ethoxy-4-vinylbenzene | Contains vinyl group | Different reactivity in addition reactions |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-1-ethoxy-4-ethynylbenzene, and what factors influence reaction efficiency?

- Methodology : The compound can be synthesized via sequential functionalization of a benzene ring. A typical approach involves ethoxylation at the 1-position using Williamson ether synthesis (e.g., reacting 2-bromo-4-ethynylphenol with ethyl bromide in the presence of a base like K₂CO₃). The ethynyl group at the 4-position is often introduced via Sonogashira coupling between a bromoarene and a terminal alkyne, requiring Pd/Cu catalysts and inert conditions . Reaction efficiency depends on solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and the absence of moisture to prevent alkyne deprotonation .

Q. Which spectroscopic techniques are most effective for characterizing 2-Bromo-1-ethoxy-4-ethynylbenzene, and how are key functional groups identified?

- Methodology :

- NMR : H NMR identifies the ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) and the ethynyl proton (δ 2.8–3.2 ppm). C NMR confirms the sp-hybridized carbon (δ 70–90 ppm) .

- XRD : Single-crystal X-ray diffraction (e.g., using SHELX software ) resolves bromine and ethynyl spatial orientations, critical for confirming regiochemistry.

- IR : Alkyne C≡C stretches (~2100 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) are diagnostic .

Q. What are the primary applications of 2-Bromo-1-ethoxy-4-ethynylbenzene in organic synthesis?

- Methodology : The compound serves as a versatile intermediate:

- Cross-coupling : The bromo group participates in Suzuki or Buchwald-Hartwig reactions, while the ethynyl group enables click chemistry or alkyne-based couplings .

- Pharmaceutical intermediates : Used to synthesize bioactive molecules, such as kinase inhibitors or receptor modulators, by functionalizing the ethynyl moiety .

Advanced Research Questions

Q. How can researchers address competing reactivity between the bromo and ethynyl groups during functionalization?

- Methodology : Sequential protection/deprotection strategies are critical. For example:

- Protect the ethynyl group with a trimethylsilyl (TMS) moiety before bromine substitution to prevent undesired alkyne participation .

- Use Pd-catalyzed conditions selective for aryl bromides over alkynes, such as low-temperature Stille couplings . Kinetic studies (e.g., monitoring by GC-MS) help optimize stepwise reactivity .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for derivatives of 2-Bromo-1-ethoxy-4-ethynylbenzene?

- Methodology :

- Density Functional Theory (DFT) : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate structures .

- Multi-technique validation : Cross-reference XRD bond lengths/angles with IR/Raman data for substituent orientation .

- Dynamic effects : Variable-temperature NMR can reveal conformational flexibility causing signal splitting .

Q. How can regioselectivity be optimized in cross-coupling reactions involving the ethynyl group?

- Methodology :

- Catalyst tuning : Bulky ligands (e.g., XPhos) favor coupling at sterically accessible sites, while electron-deficient Pd complexes enhance alkyne activation .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states for ethynyl participation .

- Substituent electronic profiling : Hammett plots correlate substituent σ values with reaction rates to predict regioselectivity .

Q. What computational models predict the electronic effects of substituents on the benzene ring?

- Methodology :

- Frontier Molecular Orbital (FMO) analysis : Identifies electron-rich regions (HOMO) for electrophilic attack using software like Gaussian .

- Electrostatic Potential Maps : Visualize charge distribution (e.g., bromine’s σ-hole) to anticipate nucleophilic substitution sites .

Q. How can competing reaction pathways (e.g., elimination vs. substitution) be managed during synthesis?

- Methodology :

- Kinetic control : Lower temperatures (0–25°C) favor substitution, while higher temperatures promote elimination (e.g., dehydrohalogenation) .

- Base selection : Weak bases (e.g., NaHCO₃) minimize elimination, whereas strong bases (e.g., t-BuOK) drive it .

- In situ monitoring : Use ReactIR or LC-MS to detect intermediates and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.